3-[(E)-[(2-HYDROXY-2-PHENYLACETAMIDO)IMINO]METHYL]PHENYL 3-FLUOROBENZOATE
Overview
Description
3-[(E)-[(2-HYDROXY-2-PHENYLACETAMIDO)IMINO]METHYL]PHENYL 3-FLUOROBENZOATE is a complex organic compound that features a combination of aromatic rings, hydroxyl groups, and amide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-[(2-HYDROXY-2-PHENYLACETAMIDO)IMINO]METHYL]PHENYL 3-FLUOROBENZOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the condensation of 2-hydroxy-2-phenylacetamide with an aromatic aldehyde under acidic conditions to form the imine intermediate. This intermediate is then reacted with 3-fluorobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-[(2-HYDROXY-2-PHENYLACETAMIDO)IMINO]METHYL]PHENYL 3-FLUOROBENZOATE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The imine group can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3-[(E)-[(2-HYDROXY-2-PHENYLACETAMIDO)IMINO]METHYL]PHENYL 3-FLUOROBENZOATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(E)-[(2-HYDROXY-2-PHENYLACETAMIDO)IMINO]METHYL]PHENYL 3-FLUOROBENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-[(E)-[(2-HYDROXY-2-PHENYLACETAMIDO)IMINO]METHYL]PHENYL 3-BROMOBENZOATE: Similar structure but with a bromine atom instead of fluorine.
2-[(E)-[(2-HYDROXY-2-PHENYLACETAMIDO)IMINO]METHYL]PHENYL 3-FLUOROBENZOATE: Similar structure but with a different position of the hydroxyl group.
Uniqueness
The presence of the fluorine atom in 3-[(E)-[(2-HYDROXY-2-PHENYLACETAMIDO)IMINO]METHYL]PHENYL 3-FLUOROBENZOATE imparts unique properties such as increased metabolic stability and altered electronic characteristics, making it distinct from its analogs .
Properties
IUPAC Name |
[3-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] 3-fluorobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O4/c23-18-10-5-9-17(13-18)22(28)29-19-11-4-6-15(12-19)14-24-25-21(27)20(26)16-7-2-1-3-8-16/h1-14,20,26H,(H,25,27)/b24-14+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCDIXROVHCBIV-ZVHZXABRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC(=CC=C3)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC(=CC=C3)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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